3,5-dinitro-N,N-dipropylbenzamide

Description

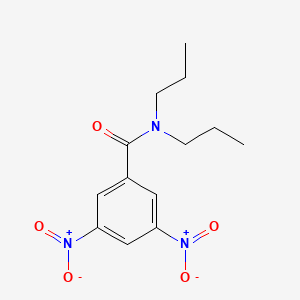

3,5-Dinitro-N,N-dipropylbenzamide is a benzamide derivative characterized by a benzene ring substituted with two nitro groups at the 3- and 5-positions and a dipropylamide group at the N-terminus. Benzamide derivatives are often explored for their biological activities, including herbicidal and antiprotozoal effects, due to their electron-withdrawing nitro groups and hydrophobic substituents, which influence solubility and target interactions .

Properties

CAS No. |

29285-70-9 |

|---|---|

Molecular Formula |

C13H17N3O5 |

Molecular Weight |

295.29 g/mol |

IUPAC Name |

3,5-dinitro-N,N-dipropylbenzamide |

InChI |

InChI=1S/C13H17N3O5/c1-3-5-14(6-4-2)13(17)10-7-11(15(18)19)9-12(8-10)16(20)21/h7-9H,3-6H2,1-2H3 |

InChI Key |

KGLWFEAZCZAIPQ-UHFFFAOYSA-N |

Canonical SMILES |

CCCN(CCC)C(=O)C1=CC(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dinitro-N,N-dipropylbenzamide typically involves the nitration of N,N-dipropylbenzamide. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic, and the temperature must be carefully monitored to avoid decomposition of the product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

3,5-Dinitro-N,N-dipropylbenzamide undergoes various chemical reactions, including:

Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Substitution: The nitro groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon catalyst, and ethanol as a solvent.

Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products Formed

Reduction: 3,5-Diamino-N,N-dipropylbenzamide.

Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

3,5-Dinitro-N,N-dipropylbenzamide has several scientific research applications:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate for various therapeutic applications.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 3,5-dinitro-N,N-dipropylbenzamide involves its interaction with specific molecular targets. The nitro groups are known to undergo bioreduction in biological systems, leading to the formation of reactive intermediates that can interact with cellular components. These interactions can result in the inhibition of key enzymes and disruption of cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds are compared based on structural features, physicochemical properties, and biological activities:

Table 1: Structural and Physicochemical Comparison

Key Research Findings and Contrasts

Core Structure Impact :

- Benzamide vs. Sulfanilamide : Oryzalin (sulfanilamide) is widely used as an herbicide due to its sulfonamide group enhancing soil persistence, whereas benzamide analogs may exhibit faster degradation . Benzamides like N-benzyl-3,5-dinitrobenzamide show versatility in synthetic chemistry but lack herbicidal data .

- Substituent Effects : Dipropyl groups in this compound likely increase hydrophobicity compared to N-cyclopropyl or N-(4-nitrophenyl) analogs, affecting membrane permeability .

Oryzalin’s herbicidal action is well-documented, while the benzamide version remains speculative, highlighting the importance of the sulfonamide moiety for agrochemical efficacy .

Physicochemical Properties :

- Nitro groups reduce solubility in polar solvents, but benzamides with aromatic substituents (e.g., N-benzyl) exhibit higher logP values, suggesting better lipid membrane penetration .

Biological Activity

3,5-Dinitro-N,N-dipropylbenzamide is a nitro-substituted benzamide compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article synthesizes existing research findings, case studies, and relevant data to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

The chemical structure of this compound is characterized by two nitro groups at the 3 and 5 positions of a benzene ring, along with a dipropyl amine substituent. This configuration is believed to enhance its biological activity through various mechanisms.

Antimicrobial Activity

Research indicates that nitro compounds, including this compound, exhibit significant antimicrobial properties. A study evaluated several derivatives of 3,5-dinitrobenzoic acid against various fungal strains, revealing that compounds with similar structures demonstrated potent antifungal activity. For instance, ethyl 3,5-dinitrobenzoate showed a Minimum Inhibitory Concentration (MIC) of 125 µg/mL against Candida albicans .

Table 1: Antifungal Activity of Nitro-Compounds

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| Ethyl 3,5-dinitrobenzoate | 125 | Candida albicans |

| Propyl 3,5-dinitrobenzoate | 100 | Candida krusei |

| Other derivatives | Varies | Various fungal strains |

Cytotoxicity Studies

Cytotoxicity assessments have been conducted using Vero cells to evaluate the safety profile of compounds related to this compound. The results indicated varying degrees of cytotoxicity across different concentrations. For example, some derivatives exhibited IC50 values exceeding 1.0 mM, suggesting a favorable safety margin for further development as therapeutic agents .

Table 2: Cytotoxicity Results on Vero Cells

| Compound | IC50 (µM) | Viability (%) at 24h |

|---|---|---|

| Compound A | >1000 | >90 |

| Compound B | 500 | ~70 |

| Compound C | <100 | ~50 |

The mechanisms underlying the biological activity of nitro-substituted compounds like this compound are multifaceted. Research suggests that these compounds may interfere with essential cellular processes in fungi, such as ergosterol synthesis and membrane integrity . The presence of nitro groups is critical for their bioactivity as they can participate in redox reactions that disrupt cellular function.

Case Studies

- Fungal Resistance : In a study focusing on drug-resistant Candida species, derivatives of nitro compounds were tested for their efficacy against resistant strains. The results showed that certain derivatives retained activity against these strains, highlighting their potential as alternatives in antifungal therapy .

- Anticancer Potential : Preliminary studies have suggested that some nitro-substituted benzamides may exhibit anticancer properties through induction of apoptosis in cancer cell lines. Further investigation is necessary to elucidate the specific pathways involved.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.